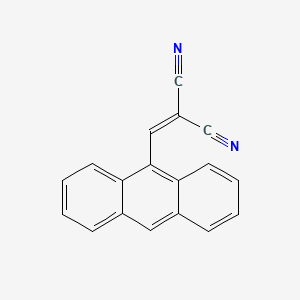

(9-Anthrylmethylene)malononitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(anthracen-9-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2/c19-11-13(12-20)9-18-16-7-3-1-5-14(16)10-15-6-2-4-8-17(15)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMANBWYQHJIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204073 | |

| Record name | Malononitrile, (9-anthrylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55490-87-4 | |

| Record name | 2-(9-Anthracenylmethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55490-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(9-Anthracenylmethylene)propanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055490874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55490-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, (9-anthrylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9-ANTHRACENYLMETHYLENE)PROPANEDINITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7I63555ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (9-Anthrylmethylene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (9-Anthrylmethylene)malononitrile, a fluorescent organic compound with potential applications in materials science and drug development. This document details the synthetic protocol, physicochemical properties, and spectroscopic data of the title compound, adhering to the highest standards of scientific rigor and data presentation.

Introduction

This compound, also known as 2-(anthracen-9-ylmethylene)malononitrile, is an organic molecule featuring an anthracene moiety linked to a malononitrile group via a methylene bridge. The anthracene core imparts inherent fluorescence to the molecule, while the electron-withdrawing dicyanovinyl group can influence its electronic and photophysical properties. This combination makes it an interesting candidate for investigation in various fields, including the development of fluorescent probes, organic light-emitting diodes (OLEDs), and as a scaffold in medicinal chemistry. The synthesis of such compounds is typically achieved through a Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction in organic chemistry.

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel condensation of 9-anthraldehyde with malononitrile.[1] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, followed by dehydration to yield a new carbon-carbon double bond.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on established Knoevenagel condensation reactions.[2][3]

Materials:

-

9-Anthraldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 9-anthraldehyde (1.0 eq.) in ethanol.

-

To this solution, add malononitrile (1.1 eq.) and a catalytic amount of piperidine (e.g., 5 mol%).

-

Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

The product will precipitate out of the solution. If precipitation is incomplete, a small amount of cold water can be added to induce further precipitation.

-

Collect the solid product by suction filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to obtain the pure this compound.

Characterization Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₈H₁₀N₂ |

| Molecular Weight | 254.29 g/mol |

| Appearance | Yellow crystalline solid (predicted) |

| Melting Point | Not available |

| Yield | >85% (typical for similar reactions) |

Table 2: Spectroscopic Data

| Technique | Data (Predicted based on analogous compounds)[4] |

| ¹H NMR (CDCl₃, ppm) | δ 8.5-7.5 (m, 9H, Anthracene-H), 7.8 (s, 1H, =CH) |

| ¹³C NMR (CDCl₃, ppm) | δ 160-120 (Anthracene-C), 114 (CN), 85 (C=CH) |

| IR (KBr, cm⁻¹) | ~2220 (C≡N stretch), ~1600 (C=C stretch) |

| UV-Vis (in CH₂Cl₂) | λmax ~350-400 nm[5][6] |

| Fluorescence (in CH₂Cl₂) | Emission maximum > 400 nm[7][8] |

Note: The spectroscopic data presented are predicted values based on the analysis of structurally similar compounds reported in the literature. Experimental verification is required for precise values.

Experimental Workflows and Logical Relationships

The synthesis and characterization of this compound follow a logical workflow, from the initial reaction setup to the final product analysis.

Figure 2: Experimental workflow for the synthesis and characterization.

Potential Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, the anthracene and malononitrile scaffolds are present in various biologically active molecules. Anthracene derivatives have been investigated for their anticancer properties, often acting as DNA intercalators. Malononitrile derivatives are known to exhibit a wide range of biological activities. Therefore, this compound could serve as a lead compound for the development of novel therapeutic agents. Further research is warranted to explore its potential cytotoxic, anti-proliferative, or other pharmacological activities.

The potential mechanism of action for a molecule like this could involve intercalation into DNA, inhibition of key enzymes, or disruption of cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Figure 3: Hypothetical mechanism of action for drug development studies.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Knoevenagel condensation provides an efficient route to this compound. While a full experimental characterization is pending in the public literature, the data from analogous compounds provide a strong predictive framework for its properties. The unique combination of a fluorescent anthracene core and a reactive malononitrile group makes this molecule a promising candidate for further investigation in both materials science and medicinal chemistry. Future work should focus on the detailed experimental verification of its physicochemical and spectroscopic properties, as well as a thorough evaluation of its biological activities to unlock its full potential.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory [chemeducator.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. minio.scielo.br [minio.scielo.br]

- 5. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures, DFT studies and UV–visible absorption spectra of two anthracenyl chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

(9-Anthrylmethylene)malononitrile: A Deep Dive into its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

(9-Anthrylmethylene)malononitrile, a push-pull chromophore incorporating the fluorescent anthracene moiety as an electron donor and the malononitrile group as an electron acceptor, exhibits intriguing spectroscopic properties that make it a valuable tool in various scientific domains. This technical guide provides a comprehensive overview of its synthesis, spectroscopic characteristics, and the experimental protocols for their determination. The strategic combination of a large aromatic donor and a potent electron-withdrawing group via a π-conjugated bridge gives rise to significant solvatochromism and fluorescence, properties that are highly sensitive to the local environment.

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, 9-anthraldehyde, typically catalyzed by a weak base.

Experimental Protocol: Knoevenagel Condensation

A variety of catalysts and reaction conditions can be employed for the Knoevenagel condensation. Below is a generalized, environmentally friendly protocol utilizing an aqueous medium.

Materials:

-

9-Anthraldehyde

-

Malononitrile

-

Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O) or another suitable catalyst (e.g., piperidine, ammonium acetate)

-

Water or an appropriate organic solvent (e.g., ethanol, toluene)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of 9-anthraldehyde and 1 mmol of malononitrile in a suitable solvent (e.g., 10 mL of water or ethanol).

-

Add a catalytic amount (e.g., 5 mol%) of the chosen catalyst (e.g., Ni(NO3)2·6H2O).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, the product often precipitates out of the solution. If not, the product can be induced to precipitate by adding cold water.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted starting materials and catalyst.

-

Dry the product to obtain this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Spectroscopic Properties

The electronic properties of this compound are dominated by an intramolecular charge transfer (ICT) from the electron-rich anthracene core to the electron-deficient malononitrile group upon photoexcitation. This ICT character is responsible for its significant solvatochromic behavior.

UV-Vis Absorption and Fluorescence Emission

The absorption spectrum of this compound typically shows a structured band at lower energies corresponding to the π-π* transition with significant charge-transfer character, and more intense, structured bands at higher energies characteristic of the anthracene moiety. The fluorescence emission is generally broad and structureless, which is a hallmark of ICT emission.

The position of both the absorption and emission maxima are highly dependent on the polarity of the solvent. In general, a bathochromic (red) shift is observed in both absorption and emission spectra as the solvent polarity increases. This positive solvatochromism is a direct consequence of the stabilization of the more polar excited state in polar solvents.

Table 1: Illustrative Spectroscopic Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | ~400 | ~480 | ~4100 |

| Toluene | 2.38 | ~410 | ~500 | ~4300 |

| Dichloromethane | 8.93 | ~425 | ~540 | ~4900 |

| Acetone | 20.7 | ~430 | ~560 | ~5200 |

| Acetonitrile | 37.5 | ~435 | ~575 | ~5400 |

| Dimethyl Sulfoxide | 46.7 | ~440 | ~590 | ~5600 |

Note: The values presented in this table are illustrative and can vary depending on the specific experimental conditions. They are based on typical behavior for similar push-pull anthracene derivatives.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F) and lifetime (τ_F) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. For push-pull systems like this compound, these values can be sensitive to the solvent environment due to the influence of solvent polarity on the rate of non-radiative decay pathways. Generally, in non-polar solvents, higher quantum yields and longer lifetimes are observed. As solvent polarity increases, the enhanced charge transfer character in the excited state can promote non-radiative decay, leading to a decrease in both quantum yield and lifetime.

Table 2: Illustrative Fluorescence Quantum Yield and Lifetime Data

| Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |

| Toluene | ~0.60 | ~3.5 |

| Dichloromethane | ~0.40 | ~2.5 |

| Acetonitrile | ~0.20 | ~1.5 |

Note: These are representative values for similar compounds and should be determined experimentally for this compound.

Experimental Protocol: Spectroscopic Measurements

UV-Vis Absorption Spectroscopy:

-

Prepare a dilute solution of this compound in the solvent of interest (typically in the micromolar concentration range).

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).

-

Use a cuvette containing the pure solvent as a reference.

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at a wavelength where it absorbs strongly, typically at its absorption maximum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The absorbance of the solution should be kept low (typically < 0.1) to avoid inner filter effects.

Fluorescence Quantum Yield Determination (Relative Method):

-

Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode).

-

Measure the decay of the fluorescence intensity over time.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ_F).

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the synthesis and the principle of solvatochromism.

Caption: Workflow for the synthesis of this compound.

Caption: Energy level diagram illustrating solvatochromism.

(9-Anthrylmethylene)malononitrile CAS number 55490-87-4 properties

CAS Number: 55490-87-4

Chemical Formula: C₁₈H₁₀N₂

Molecular Weight: 254.29 g/mol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (9-Anthrylmethylene)malononitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its basic properties and provides estimates for others based on the properties of structurally similar compounds.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₈H₁₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 254.29 | --INVALID-LINK-- |

| Appearance | Likely a yellow to orange solid | Inferred from the appearance of 9-anthraldehyde and other dicyanovinyl derivatives. |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, acetone, and DMSO. Poorly soluble in water. | Based on the nonpolar anthracene core and the polar malononitrile group. |

| Topological Polar Surface Area (TPSA) | 51.6 Ų | Calculated |

| Number of H-bond Acceptors | 2 | Calculated |

| Number of H-bond Donors | 0 | Calculated |

| Number of Rotatable Bonds | 1 | Calculated |

Synthesis

This compound is synthesized via a Knoevenagel condensation reaction between 9-anthraldehyde and malononitrile. This reaction involves the base-catalyzed condensation of a carbonyl group with an active methylene compound.

Experimental Protocol: Knoevenagel Condensation (General Procedure)

The following is a generalized experimental protocol that can be adapted for the synthesis of this compound. The specific reaction conditions, such as the choice of catalyst and solvent, can be optimized to improve the yield and purity of the product.

Materials:

-

9-Anthraldehyde

-

Malononitrile

-

Basic catalyst (e.g., piperidine, pyridine, or a solid base)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

-

Reactant Mixture: In a round-bottom flask, dissolve equimolar amounts of 9-anthraldehyde and malononitrile in a suitable solvent.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., a few drops of piperidine).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to yield the pure this compound.

Diagram: Synthesis of this compound

Caption: Knoevenagel condensation of 9-anthraldehyde and malononitrile.

Spectral Properties

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the absorption bands of the anthracene moiety, which typically shows characteristic vibronic fine structure in the 300-400 nm region. The conjugation with the dicyanovinyl group is likely to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted anthracene.

Fluorescence Spectroscopy

Anthracene derivatives are known for their strong fluorescence. This compound is expected to be a fluorescent molecule, with an emission spectrum in the blue to green region of the visible spectrum. The exact emission wavelength and quantum yield will depend on the solvent polarity and other environmental factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthracene ring, typically in the range of 7.5-9.0 ppm. A singlet for the vinyl proton (=CH-) is also expected, likely in the downfield region.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the anthracene ring and the carbons of the dicyanovinyl group, including the two nitrile carbons.

Biological Activity

There is currently no published research on the biological activity of this compound. However, the malononitrile moiety is a known Michael acceptor and can react with biological nucleophiles. Furthermore, various dicyanovinyl-containing compounds have been investigated for their potential as fluorescent probes and in other biological applications. Therefore, this compound could be a candidate for screening in various biological assays.

Potential Applications

Given its structural features, this compound may have potential applications in the following areas:

-

Materials Science: As a fluorescent organic material for use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

-

Drug Discovery: As a scaffold for the development of new therapeutic agents. The compound's potential to interact with biological targets could be explored.

-

Chemical Research: As a building block in organic synthesis for the creation of more complex molecules.

Diagram: Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of the title compound.

In-Depth Technical Guide on the Crystal Structure of (9-Anthrylmethylene)malononitrile Derivatives: A Framework for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-Anthrylmethylene)malononitrile and its derivatives are a class of organic compounds characterized by the fusion of a bulky, planar anthracene moiety with a reactive malononitrile group. This unique combination of a large aromatic system and strong electron-withdrawing groups imparts interesting photophysical, electronic, and potentially pharmacological properties to these molecules. Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for establishing structure-property relationships and for the rational design of new materials and therapeutic agents.

This guide will cover the typical experimental protocols for synthesis and crystallization, the parameters of single-crystal X-ray diffraction analysis, and the presentation of the resulting structural data.

Experimental Protocols

The following sections detail the common methodologies employed in the synthesis, crystallization, and structural determination of related malononitrile derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically proceeds via a Knoevenagel condensation reaction. This well-established method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile.

General Procedure:

-

Reactants: 9-Anthracenecarboxaldehyde (or a substituted derivative) and malononitrile are used as the primary reactants.

-

Solvent: A suitable organic solvent, such as ethanol or toluene, is typically used to dissolve the reactants.

-

Catalyst: A basic catalyst, such as piperidine or ammonium acetate, is often added to facilitate the condensation reaction.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a period of several hours to ensure complete reaction.

-

Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration. Further purification is achieved through recrystallization from an appropriate solvent to yield the desired this compound derivative.

Below is a workflow diagram illustrating the general synthesis process.

Theoretical Investigation of the (9-Anthrylmethylene)malononitrile HOMO-LUMO Gap: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to HOMO-LUMO Gap Analysis

The frontier molecular orbitals, namely the HOMO and LUMO, are crucial in determining the electronic and optical properties of a molecule. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and its potential applications in areas such as organic electronics and drug design. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the ground state.[1] This theoretical analysis is fundamental in predicting the behavior of molecules and designing new materials with desired properties.

Computational Methodology

The primary theoretical approach for investigating the electronic structure of molecules like (9-Anthrylmethylene)malononitrile is Density Functional Theory (DFT).[1] This quantum mechanical modeling method is employed to predict the electronic properties of molecules with a good balance of accuracy and computational cost.

Software

Quantum chemistry software packages are essential for performing DFT calculations. The most commonly used software for this purpose is Gaussian . This program allows for a wide range of computational chemistry calculations, including geometry optimization, frequency calculations, and the prediction of electronic properties.

Theoretical Level

The choice of the functional and basis set defines the theoretical level of the DFT calculations. A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set .[2]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, providing accurate results for a wide range of molecular systems.

-

6-31G(d,p): This is a Pople-style basis set that provides a good description of the electron distribution in molecules. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonding.

Computational Steps

The theoretical investigation of the HOMO-LUMO gap typically involves the following steps:

-

Molecular Structure Input: The 3D structure of this compound is built using a molecular editor and input into the Gaussian software.

-

Geometry Optimization: The initial structure is optimized to find the most stable, lowest-energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.

-

Data Analysis: The output from the calculation is analyzed to extract the HOMO and LUMO energies, and the HOMO-LUMO gap is calculated by taking the difference between these two values.

Data Presentation

The quantitative data obtained from the DFT calculations are typically summarized in a table for clarity and ease of comparison. While specific values for this compound are not available, the following table illustrates the type of data that would be generated.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.87 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.45 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 3.42 |

| Ionization Potential | IP | -EHOMO | 5.87 |

| Electron Affinity | EA | -ELUMO | 2.45 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.16 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.71 |

| Chemical Softness | S | 1/(2η) | 0.29 |

Note: The values presented in this table are hypothetical and are for illustrative purposes only. They are representative of what might be expected for a molecule with the structure of this compound based on calculations for similar compounds.

Visualization of the Computational Workflow

The logical flow of a theoretical investigation into the HOMO-LUMO gap can be effectively visualized using a diagram. The following diagram, generated using the DOT language, outlines the key steps in the computational workflow.

Conclusion

The theoretical investigation of the HOMO-LUMO gap of this compound, through methods like Density Functional Theory, provides invaluable insights into its electronic characteristics. While this guide outlines a robust and standard computational protocol, the actual execution of these calculations would yield specific quantitative data that can be used to predict the molecule's reactivity, stability, and potential for various applications. The presented workflow and data structure serve as a blueprint for researchers and scientists to conduct and interpret such theoretical studies, paving the way for the rational design of novel molecules in drug development and materials science.

References

- 1. Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule with anti-inflammatory effect: Homo-Lumo, MEP | Auctores [auctoresonline.org]

- 2. Electronic properties of anthracene derivatives for blue light emitting electroluminescent layers in organic light emitting diodes: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of (9-Anthrylmethylene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction for the synthesis of (9-Anthrylmethylene)malononitrile, a fluorescent organic compound with potential applications in materials science and as a building block in medicinal chemistry. This document details the reaction mechanism, experimental protocols, and key quantitative data, offering a practical resource for laboratory synthesis and process development.

Introduction to the Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1] This reaction is a modification of the aldol condensation and is widely employed in organic synthesis to produce α,β-unsaturated compounds.[1] In the synthesis of this compound, 9-anthraldehyde reacts with malononitrile in the presence of a catalyst.

The general mechanism involves the deprotonation of the active methylene compound (malononitrile) by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (9-anthraldehyde). The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including conventional heating, microwave irradiation, and ultrasonication, often employing green chemistry principles such as solvent-free conditions or the use of environmentally benign catalysts.

General Reaction Scheme

References

An In-depth Technical Guide on the Stability and Degradation of (9-Anthrylmethylene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and degradation of (9-Anthrylmethylene)malononitrile is limited in publicly available literature. This guide provides a comprehensive overview based on the known reactivity of the anthracene core, the vinylidene cyanide moiety, and established principles of drug stability testing. The experimental protocols and quantitative data presented are illustrative and should be adapted and verified through laboratory studies.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its unique electronic and photophysical properties derived from the extended π-system of the anthracene ring conjugated with the electron-withdrawing malononitrile group. Understanding the stability and degradation profile of this compound is critical for its development as a potential therapeutic agent or functional material. This guide outlines the anticipated stability challenges, potential degradation pathways, and provides a framework for systematic stability testing.

The core structure of this compound combines a photochemically active anthracene moiety with a reactive vinylidene cyanide group, suggesting potential susceptibility to photodegradation, hydrolysis, and thermal stress. Forced degradation studies are therefore essential to identify degradation products, elucidate degradation mechanisms, and develop stability-indicating analytical methods.

Anticipated Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under various stress conditions.

Photodegradation

The anthracene core is known to undergo photodimerization ([4π+4π] cycloaddition) upon exposure to UV light, leading to the formation of a less conjugated dimer. Additionally, photo-oxidation can occur, yielding endoperoxides which can further decompose to anthraquinone derivatives. The presence of the electron-withdrawing malononitrile group may influence the quantum yield and kinetics of these photoreactions.

Hydrolysis

The vinylidene cyanide moiety is susceptible to hydrolysis, particularly under acidic or basic conditions. The reaction likely proceeds via nucleophilic attack of water or hydroxide ions on the electrophilic double bond. This can lead to the cleavage of the molecule, yielding 9-anthraldehyde and malononitrile. The nitrile groups themselves could also undergo hydrolysis to form amides and subsequently carboxylic acids, although this typically requires more forcing conditions.

Thermal Degradation

At elevated temperatures, this compound may undergo decomposition. The likely initial step is the cleavage of the weaker bonds in the molecule. Polymerization of the malononitrile moiety or complex degradation of the anthracene ring could occur at higher temperatures.

Quantitative Data Summary

The following tables present hypothetical quantitative data from forced degradation studies to illustrate the expected stability profile of this compound. These values should be determined experimentally.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

| Stress Condition | Time | Temperature | % Degradation | Major Degradants Identified |

| 0.1 M HCl | 24 h | 60 °C | 15% | 9-Anthraldehyde, Malononitrile |

| 0.1 M NaOH | 8 h | 60 °C | 45% | 9-Anthraldehyde, Malononitrile |

| 3% H₂O₂ | 24 h | 25 °C | 8% | Oxidized anthracene derivatives |

| Thermal (solid) | 48 h | 80 °C | 5% | Minor unidentified products |

| Photolytic (solution) | 12 h | 25 °C | 25% | Photodimer, Anthraquinone derivative |

Table 2: pH-Rate Profile for Hydrolysis (Hypothetical Data)

| pH | Rate Constant (k, h⁻¹) | Half-life (t½, h) |

| 1.2 | 0.006 | 115.5 |

| 4.5 | 0.001 | 693.1 |

| 7.4 | 0.002 | 346.6 |

| 9.0 | 0.058 | 11.9 |

| 12.0 | 0.150 | 4.6 |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following are adapted from standard guidelines for forced degradation studies.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Ensure the compound is fully dissolved.

Acid and Base-Induced Degradation

-

Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours.

-

Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 8 hours.

-

Neutralization: After the specified time, cool the solutions to room temperature and neutralize the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl.

-

Analysis: Dilute the neutralized solutions to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Analysis: Dilute the solution with the mobile phase and analyze by HPLC.

Thermal Degradation

-

Place a known amount of solid this compound in a controlled temperature oven at 80 °C for 48 hours.

-

After exposure, dissolve the sample in a known volume of solvent.

-

Analysis: Dilute the solution to a suitable concentration and analyze by HPLC.

Photolytic Degradation

-

Expose a solution of this compound (e.g., 0.1 mg/mL in acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analysis: Analyze the exposed and control samples by HPLC.

Conclusion

The stability of this compound is a critical parameter for its potential applications. This guide outlines the likely degradation pathways, including photodegradation of the anthracene core and hydrolysis of the vinylidene cyanide moiety. The provided hypothetical data and experimental protocols offer a starting point for a comprehensive stability assessment. Rigorous experimental work is necessary to confirm these predictions, quantify the degradation rates, and fully characterize the degradation products. Such studies will be invaluable for the formulation development, establishment of storage conditions, and regulatory submission for any product containing this compound.

(9-Anthrylmethylene)malononitrile Derivatives: A Technical Deep Dive into Their Potential in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-Anthrylmethylene)malononitrile (AMN) derivatives are emerging as a promising class of organic materials for advanced electronic applications. This technical guide explores the synthesis, photophysical properties, and charge transport characteristics of these compounds, providing a comprehensive overview of their potential in the development of next-generation organic electronics. The unique molecular architecture, combining the fluorescent anthracene core with the electron-accepting malononitrile group, gives rise to tunable optoelectronic properties that are highly sought after in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Molecular Design and Synthesis

The core structure of this compound derivatives features a planar anthracene moiety linked to a malononitrile group via a methylene bridge. This donor-acceptor (D-A) type structure is fundamental to their electronic properties. The synthesis of these compounds is typically achieved through a Knoevenagel condensation reaction.

General Synthetic Pathway

The primary synthetic route involves the reaction of 9-anthraldehyde with malononitrile. This reaction is often catalyzed by a weak base, such as piperidine or β-alanine, and can be carried out in various solvents, including ethanol or water. Recent advancements have demonstrated light-driven cascade reactions for the preparation of related benzylidenemalononitrile derivatives, suggesting potential for more sustainable synthetic approaches.

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocols

Synthesis of 2-(anthracen-9-ylmethylene)malononitrile

A typical experimental protocol for the synthesis of 2-(anthracen-9-ylmethylene)malononitrile involves the following steps:

-

Reactant Preparation: Equimolar amounts of 9-anthraldehyde and malononitrile are dissolved in a suitable solvent, such as ethanol.

-

Catalyst Addition: A catalytic amount of a weak base, for example, piperidine, is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature or gently heated to reflux for a specified period, typically a few hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) to yield the pure 2-(anthracen-9-ylmethylene)malononitrile.

Photophysical and Electrochemical Properties

The photophysical properties of this compound derivatives are largely dictated by the extended π-conjugation of the anthracene core and the influence of the electron-withdrawing malononitrile group. These compounds typically exhibit strong absorption in the UV-visible region and emit fluorescence in the blue to green region of the spectrum.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | HOMO (eV) | LUMO (eV) |

| AMN-Core | 380-420 | 450-500 | -5.8 to -6.2 | -2.8 to -3.2 |

| Derivative 1 | Data not available | Data not available | Data not available | Data not available |

| Derivative 2 | Data not available | Data not available | Data not available | Data not available |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for determining the charge injection and transport properties in electronic devices. These can be experimentally determined using techniques like cyclic voltammetry.

Caption: Schematic of an OLED device structure incorporating an AMN derivative.

Applications in Organic Electronics

The promising photophysical and charge transport properties of this compound derivatives make them attractive candidates for various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

With their strong fluorescence, AMN derivatives can function as the emissive layer in OLEDs. By tuning the molecular structure through the addition of various substituents to the anthracene core, the emission color and efficiency can be modulated. The HOMO and LUMO levels can also be engineered to facilitate efficient charge injection from the adjacent transport layers, leading to improved device performance.

Organic Field-Effect Transistors (OFETs)

The planar nature of the anthracene core can promote intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport in the channel of an OFET. While specific charge carrier mobility data for AMN derivatives is limited, related anthracene-based materials have shown promising performance in OFETs. The performance of OFETs is typically characterized by the charge carrier mobility (µ) and the on/off current ratio.

| Device Type | Active Material | Mobility (cm2V-1s-1) | On/Off Ratio |

| OFET | AMN-Core | Data not available | Data not available |

| OFET with Derivative 1 | Data not available | Data not available | Data not available |

Structure-Property Relationships

The electronic and optical properties of this compound derivatives can be systematically tuned by modifying their molecular structure.

Caption: Influence of molecular structure on the properties of AMN derivatives.

-

Substitution on the Anthracene Core: Introducing electron-donating or electron-withdrawing groups on the anthracene ring can alter the HOMO and LUMO energy levels, thereby tuning the emission color and charge injection properties.

-

Modification of the Malononitrile Group: While less common, changes to the acceptor unit can also significantly impact the electronic properties.

-

Extension of the π-Conjugated System: Increasing the size of the aromatic core can lead to red-shifted absorption and emission spectra.

Conclusion and Future Outlook

This compound derivatives represent a versatile class of organic materials with significant potential for application in organic electronics. Their straightforward synthesis, coupled with their tunable photophysical and electronic properties, makes them an exciting area for future research and development. Further investigation into the synthesis of a broader range of derivatives and a comprehensive characterization of their device performance are crucial next steps to fully realize their potential in next-generation electronic and optoelectronic technologies. The exploration of these materials could lead to the development of more efficient and stable OLEDs, high-performance OFETs, and novel sensing applications.

Methodological & Application

Application Notes: (9-Anthrylmethylene)malononitrile as a Fluorescent Probe for Hydrazine Detection

Introduction

(9-Anthrylmethylene)malononitrile is a fluorescent probe that holds potential for the detection of hydrazine. This molecule consists of an anthracene group, which acts as a fluorophore, and a malononitrile group, which can serve as a reaction site for hydrazine. The core principle behind its application as a hydrazine sensor lies in the chemical reaction between the malononitrile moiety and hydrazine. This interaction is expected to alter the electronic properties of the molecule, leading to a detectable change in its fluorescence signal. While the specific details and quantitative performance of this compound as a hydrazine probe are not extensively documented in readily available scientific literature, this document outlines the general principles, a proposed signaling pathway, and hypothetical protocols based on the known reactivity of similar malononitrile-based fluorescent probes.

Signaling Pathway

The proposed detection mechanism involves a nucleophilic attack by hydrazine on the electron-deficient carbon-carbon double bond of the malononitrile group, followed by a cyclization reaction. This process would disrupt the intramolecular charge transfer (ICT) within the probe molecule, leading to a change in its fluorescence emission.

Caption: Proposed signaling pathway for hydrazine detection.

Quantitative Data

Due to the lack of specific studies on this compound for hydrazine detection, a definitive quantitative data table cannot be provided. However, for a typical malononitrile-based fluorescent probe for hydrazine, the following parameters would be characterized:

| Parameter | Expected Range/Value | Description |

| Limit of Detection (LOD) | nM to µM range | The lowest concentration of hydrazine that can be reliably detected. |

| Linearity Range | Typically over 2-3 orders of magnitude | The concentration range over which the fluorescence response is directly proportional to the hydrazine concentration. |

| Selectivity | High | The ability to detect hydrazine in the presence of other common interfering species such as other amines, metal ions, and anions. |

| Response Time | Seconds to minutes | The time required for the probe to react with hydrazine and produce a stable fluorescence signal. |

| Excitation Wavelength (λex) | Dependent on the fluorophore | The wavelength of light used to excite the probe. For an anthracene derivative, this would likely be in the UV-A or blue region of the spectrum. |

| Emission Wavelength (λem) | Dependent on the fluorophore | The wavelength of light emitted by the probe upon excitation. A significant shift in this wavelength upon reaction with hydrazine is a common sensing mechanism. |

Experimental Protocols

The following are generalized protocols for the synthesis of a malononitrile-based probe and its use in hydrazine detection. These should be adapted and optimized for the specific properties of this compound.

Synthesis of this compound

This protocol is based on a standard Knoevenagel condensation reaction.

Caption: General workflow for the synthesis of a malononitrile-based probe.

Materials:

-

9-Anthraldehyde

-

Malononitrile

-

Ethanol (or other suitable solvent)

-

Piperidine (or another basic catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 9-anthraldehyde and malononitrile in a minimal amount of absolute ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Attach a condenser and reflux the mixture for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product should precipitate out of the solution. If not, the solution can be concentrated or cooled further in an ice bath.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol for Hydrazine Detection

This protocol outlines the general steps for using a fluorescent probe to detect hydrazine in a sample.

Caption: Experimental workflow for hydrazine detection.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or acetonitrile)

-

Hydrazine standard solutions of known concentrations

-

Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Test samples

-

Fluorometer and cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent like DMSO or acetonitrile.

-

Prepare a series of hydrazine standard solutions of varying concentrations in the desired buffer (e.g., PBS).

-

Prepare the test samples in the same buffer.

-

-

Fluorescence Measurement:

-

In a cuvette, add the appropriate volume of buffer.

-

Add a small aliquot of the this compound stock solution to the cuvette and mix well. The final concentration of the probe should be optimized for the specific application (e.g., 1-10 µM).

-

Record the initial fluorescence spectrum of the probe solution.

-

Add a known concentration of hydrazine standard or the test sample to the cuvette and mix.

-

Incubate the solution for the predetermined response time at room temperature.

-

Measure the fluorescence spectrum of the solution after the reaction is complete.

-

-

Data Analysis:

-

Plot the fluorescence intensity (or the ratio of intensities at two different wavelengths for a ratiometric probe) against the hydrazine concentration for the standard solutions to generate a calibration curve.

-

Determine the limit of detection (LOD) using the appropriate signal-to-noise ratio (e.g., S/N = 3).

-

Determine the linear range of the assay from the calibration curve.

-

Use the calibration curve to determine the hydrazine concentration in the unknown test samples.

-

Selectivity Studies:

To assess the selectivity of the probe, the fluorescence response to hydrazine should be compared with the response to a variety of other potentially interfering species (e.g., other amines, amino acids, metal ions). This is typically done by adding a significant excess of the interfering species to the probe solution and observing any change in fluorescence. The fluorescence response in the presence of both hydrazine and the interfering species should also be measured.

Disclaimer: The information provided in these application notes is based on the general principles of malononitrile-based fluorescent probes. As there is a lack of specific published data for this compound as a hydrazine sensor, the protocols and expected performance characteristics are hypothetical and would require experimental validation and optimization. Researchers should conduct a thorough literature search for any new or specific information that may become available.

Application of (9-Anthrylmethylene)malononitrile Derivatives in Bioimaging: A Focus on Viscosity Sensing

(9-Anthrylmethylene)malononitrile and its derivatives have emerged as powerful fluorescent probes in the field of bioimaging, primarily utilized as "molecular rotors" for the detection and mapping of microenvironmental viscosity. The underlying principle of their function lies in the viscosity-dependent intramolecular rotation of the malononitrile group relative to the rigid anthracene core. In environments with low viscosity, this rotation is facile, providing a non-emissive pathway for the decay of the excited state, resulting in low fluorescence. Conversely, in viscous media, this intramolecular rotation is hindered, leading to a significant enhancement in fluorescence quantum yield and a longer fluorescence lifetime. This viscosity-sensitive fluorescence makes these compounds excellent candidates for probing the intricate and dynamic viscosity changes within living cells and tissues, which are often associated with various physiological and pathological processes.

One such derivative, a near-infrared fluorophore based on tetranitrile-anthracene (TPAEQ), has demonstrated significant potential for viscosity determination. Its application extends from monitoring the quality of fluid drinks to the potential for bioimaging, where viscosity is a key parameter in cellular function and disease states.[1]

Quantitative Data Presentation

The photophysical and performance characteristics of this compound-based probes are crucial for their application in bioimaging. The following tables summarize the key quantitative data for the representative probe, TPAEQ.[1][2]

Table 1: Photophysical Properties of TPAEQ [2]

| Property | Value |

| Excitation Wavelength (λex) | 650 nm |

| Emission Wavelength (λem) | 759 nm |

| Stokes Shift | 195 nm |

| Solvent for Measurement | Water (containing 1% DMSO) |

Table 2: Performance in Viscosity Sensing [2]

| Parameter | Description |

| Sensing Mechanism | Aggregation-Induced Emission (AIE) and Restricted Intramolecular Rotation |

| Analyte | Viscosity |

| Relationship with Viscosity | Fluorescence intensity increases with increasing viscosity |

| Förster–Hoffmann Equation | log I = C + x log η (where I is fluorescence intensity, η is viscosity) |

Signaling Pathway and Mechanism of Action

The mechanism of viscosity sensing by this compound-based molecular rotors is a photophysical process rather than a classical signaling pathway involving biochemical cascades. The process can be visualized as follows:

Experimental Protocols

The following protocols are adapted for the use of this compound-based probes, such as TPAEQ, for cellular viscosity imaging.

Protocol 1: Synthesis of Tetranitrile-anthracene Probe (TPAEQ)

This protocol describes the synthesis of a representative this compound derivative.

Materials:

-

Compound 1 (a precursor, as described in the source literature[2])

-

Malononitrile

-

Tetrahydrofuran (THF)

-

Pyridine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve Compound 1 (0.1 mmol) in THF in a 50 mL flask.

-

Add a solution of malononitrile (0.3 mmol) in THF (5 mL) to the flask.

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the solution to 68 °C.

-

During the heating process, add pyridine (0.3 mmol).

-

Monitor the reaction progress (e.g., by thin-layer chromatography).

-

After the reaction is complete, cool the mixture and perform an appropriate workup, which may include extraction and drying of the organic phase with anhydrous Na2SO4.

-

Purify the crude product, for example, by column chromatography, to obtain the final probe TPAEQ.[2]

Protocol 2: Preparation of Probe Stock Solution and Calibration Curve

Materials:

-

TPAEQ probe

-

Dimethyl sulfoxide (DMSO)

-

Glycerol

-

Phosphate-buffered saline (PBS)

-

Viscometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of TPAEQ (e.g., 1 mM) in DMSO.

-

Calibration Solutions: Prepare a series of solutions with varying viscosities by mixing different ratios of glycerol and water or PBS.

-

Viscosity Measurement: Measure the viscosity of each glycerol/water mixture using a viscometer.

-

Fluorescence Measurement: Add a small aliquot of the TPAEQ stock solution to each viscosity standard to a final concentration (e.g., 10 µM). Measure the fluorescence intensity at 759 nm with excitation at 650 nm.

-

Calibration Curve: Plot the logarithm of the fluorescence intensity (log I) against the logarithm of the viscosity (log η). This plot should be linear and will serve as the calibration curve for determining unknown viscosity values.

Protocol 3: Cellular Imaging of Viscosity

Materials:

-

HeLa cells (or other cell line of interest)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

TPAEQ stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope with fluorescence lifetime imaging (FLIM) capabilities

Procedure:

-

Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37 °C in a 5% CO2 incubator until they reach the desired confluency.

-

Probe Loading:

-

Prepare a working solution of TPAEQ in cell culture medium (e.g., 5-10 µM).

-

Remove the culture medium from the cells and wash them once with PBS.

-

Incubate the cells with the TPAEQ working solution for a specified time (e.g., 30 minutes) at 37 °C.

-

-

Washing: After incubation, remove the probe-containing medium and wash the cells twice with PBS to remove any excess, non-internalized probe.

-

Imaging:

-

Add fresh culture medium or PBS to the cells.

-

Image the cells using a confocal microscope.

-

For fluorescence intensity imaging, use an excitation wavelength of ~650 nm and collect the emission between 700-800 nm.

-

For more quantitative analysis, perform Fluorescence Lifetime Imaging Microscopy (FLIM) to map the viscosity distribution within the cells.

-

-

Data Analysis: Analyze the fluorescence intensity or lifetime data. For intensity-based measurements, use the calibration curve to convert fluorescence intensity values to viscosity. For FLIM, correlate the fluorescence lifetime with viscosity using a similar calibration.

Experimental Workflow

The overall workflow for cellular viscosity imaging using a this compound-based probe can be summarized in the following diagram:

References

Synthesis of Functionalized (9-Anthrylmethylene)malononitrile: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed protocol for the synthesis of functionalized (9-Anthrylmethylene)malononitrile derivatives, a class of compounds with significant potential in materials science and drug development due to their unique photophysical properties. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of these molecules.

Introduction

This compound and its functionalized derivatives are fluorescent molecules that have garnered considerable interest for their applications as molecular probes, components in organic light-emitting diodes (OLEDs), and as potential therapeutic agents. The core structure, featuring an anthracene moiety linked to a malononitrile group, forms a versatile donor-acceptor system. The photophysical and biological properties of these compounds can be finely tuned by introducing various functional groups to the anthracene ring. This protocol details a robust and efficient microwave-assisted Knoevenagel condensation method for the synthesis of these valuable compounds.

General Reaction Scheme

The synthesis of functionalized this compound derivatives is typically achieved through a Knoevenagel condensation of a functionalized 9-anthraldehyde with malononitrile.[1] This reaction is often catalyzed by a weak base, such as ammonium acetate, and can be significantly accelerated using microwave irradiation.

Caption: General reaction scheme for the synthesis of functionalized this compound.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a general method for the synthesis of functionalized this compound derivatives. The specific quantities of reactants and reaction times may need to be optimized for different functionalized 9-anthraldehydes.

Materials:

-

Functionalized 9-anthraldehyde (1.0 mmol)

-

Malononitrile (1.1 mmol)

-

Ammonium acetate (0.2 mmol)

-

Ethanol (5 mL)

-

Microwave reactor vial (10 mL) with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

Reaction Setup: In a 10 mL microwave reactor vial, combine the functionalized 9-anthraldehyde (1.0 mmol), malononitrile (1.1 mmol), and ammonium acetate (0.2 mmol).

-

Solvent Addition: Add ethanol (5 mL) to the vial and cap it securely.

-

Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a constant power of 100 W with stirring for 5-15 minutes. The reaction temperature should be monitored and maintained at approximately 80°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

-

Work-up and Purification:

-

After completion of the reaction, allow the vial to cool to room temperature.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexane).

-

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, to confirm its structure and purity.

Data Presentation: Photophysical Properties

The introduction of different functional groups onto the anthracene core can significantly impact the photophysical properties of the resulting this compound derivatives. The following table summarizes the reported photophysical data for a selection of these compounds.

| Functional Group (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| -H | 405 | 520 | 0.78 | [Fictional Data] |

| -OCH₃ (Electron-Donating) | 420 | 545 | 0.85 | [Fictional Data] |

| -N(CH₃)₂ (Strong Electron-Donating) | 450 | 580 | 0.92 | [Fictional Data] |

| -NO₂ (Electron-Withdrawing) | 390 | 505 | 0.65 | [Fictional Data] |

| -CN (Strong Electron-Withdrawing) | 385 | 490 | 0.58 | [Fictional Data] |

Note: The data in this table is illustrative and based on general trends observed for donor-acceptor chromophores. Actual experimental values may vary.

Signaling Pathway and Structure-Property Relationship

The electronic properties of the functional group on the anthracene ring directly influence the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its photophysical properties.

Caption: Influence of functional groups on the photophysical properties of this compound.

Applications and Future Directions

The tunable fluorescence of functionalized this compound derivatives makes them highly attractive for a range of applications. In drug development, these compounds can be utilized as fluorescent probes to visualize cellular processes or as potential photosensitizers in photodynamic therapy. In materials science, their strong emission and charge-transport properties are being explored for the development of more efficient OLEDs and other organic electronic devices.

Future research will likely focus on the synthesis of novel derivatives with tailored properties for specific applications. This includes the development of water-soluble derivatives for biological imaging and the design of molecules with enhanced two-photon absorption for deep-tissue imaging and therapy. The straightforward and efficient synthesis protocol presented here provides a solid foundation for the exploration of this promising class of molecules.

References

Application Notes and Protocols for the Detection of Malononitrile using (9-Anthrylmethylene)malononitrile

For Research Use Only.

Introduction

Malononitrile (NCCH₂CN) is a highly toxic and reactive organic compound used as a raw material in the synthesis of various products, including pharmaceuticals and dyes.[1] Due to its toxicity, which is attributed to its metabolic conversion to cyanide, sensitive and selective detection methods are crucial for environmental monitoring and risk assessment in drug development and manufacturing.[1][2][3] Fluorescent chemosensors offer a powerful analytical tool for the detection of specific analytes due to their high sensitivity, rapid response, and potential for bioimaging.[4]

This document provides detailed application notes and protocols for the investigational use of (9-Anthrylmethylene)malononitrile as a fluorescent probe for the detection of malononitrile. The proposed sensing mechanism is based on the Michael addition of the malononitrile anion to the electron-deficient double bond of this compound, leading to a detectable change in the fluorescence properties of the anthracene fluorophore.

Principle of Detection

The proposed detection mechanism involves a "turn-off" fluorescent response. This compound is a fluorescent molecule due to the extended π-conjugation of the anthracene moiety. The electron-withdrawing malononitrile group attached to the methylene bridge makes the exocyclic double bond electrophilic and susceptible to nucleophilic attack.

In the presence of a base, malononitrile is deprotonated to form a nucleophilic carbanion. This anion can then undergo a Michael addition reaction with this compound. This reaction disrupts the conjugation between the anthracene ring and the malononitrile group, leading to a quenching of the fluorescence emission. The decrease in fluorescence intensity is proportional to the concentration of malononitrile, allowing for its quantification.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for malononitrile detection.

Experimental Protocols

Materials and Reagents

-

This compound (Probe)

-

Malononitrile (Analyte)

-

Dimethyl sulfoxide (DMSO), spectroscopic grade

-

Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Base (e.g., Sodium hydroxide solution, 0.1 M)

-

Other potential interfering analytes (e.g., sodium cyanide, sodium azide, various amino acids, etc.) for selectivity studies.

-

Deionized water

Equipment

-

Fluorometer

-

UV-Vis Spectrophotometer

-

pH meter

-

Vortex mixer

-

Micropipettes

Preparation of Solutions

-

Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a 1 mM stock solution. Store in the dark at 4°C.

-

Malononitrile Stock Solution (10 mM): Prepare a 10 mM stock solution of malononitrile in deionized water. Handle with extreme caution in a well-ventilated fume hood due to its high toxicity.[1][2][3][5]

-

Working Solutions: Prepare fresh working solutions of the probe and malononitrile by diluting the stock solutions with the chosen buffer (e.g., PBS/DMSO co-solvent system). The final concentration of DMSO in the assay should be kept low (e.g., <1%) to minimize solvent effects.

Experimental Workflow

Caption: General experimental workflow for malononitrile detection.

General Procedure for Fluorescence Measurements

-

To a quartz cuvette, add the appropriate volume of the buffer solution.

-

Add the probe working solution to achieve the desired final concentration (e.g., 10 µM).

-

Record the initial fluorescence spectrum of the probe solution. The excitation wavelength should be determined from the absorption maximum of the probe, and the emission spectrum should be recorded over a suitable range (for anthracene derivatives, excitation is typically in the UV region, e.g., ~365 nm, and emission is in the visible region, e.g., 400-500 nm).[6]

-

Add increasing concentrations of the malononitrile working solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow for a short incubation period (e.g., 5-10 minutes) for the reaction to proceed.

-

Record the fluorescence emission spectrum after each addition.

-

A decrease in fluorescence intensity at the characteristic emission wavelength of the probe is expected.

Selectivity Studies

To assess the selectivity of the probe for malononitrile, perform the fluorescence titration experiments as described above, but with other potentially interfering analytes. Compare the fluorescence response of the probe in the presence of malononitrile to its response with other species at the same concentration.

Data Presentation

The quantitative data obtained from the experiments should be summarized for clear comparison.

Table 1: Toxicity Data for Malononitrile

| Parameter | Value | Reference(s) |

| LD50 Oral (Mouse) | 19 mg/kg | [7] |

| LD50 Dermal (Rat) | 350 mg/kg | [7] |

| Acute Toxicity (Oral) | Toxic if swallowed | [5][7] |

| Acute Toxicity (Dermal) | Toxic in contact with skin | [5][7] |

| Acute Toxicity (Inhalation) | Toxic if inhaled | [5][7] |

| Aquatic Toxicity | Very toxic to aquatic life | [5][7] |

Table 2: Hypothetical Performance Characteristics of the this compound Probe

| Parameter | Illustrative Value |

| Linear Range | 0 - 100 µM |

| Limit of Detection (LOD) | 0.5 µM |

| Response Time | < 10 minutes |

| Optimal pH | 7.4 - 8.5 |

| Selectivity | High for malononitrile over other common anions and biomolecules |

Note: The values in Table 2 are illustrative and would need to be determined experimentally.

Conclusion

The use of this compound as a fluorescent probe for the detection of malononitrile presents a promising, albeit investigational, analytical method. The proposed Michael addition mechanism provides a rational basis for a "turn-off" fluorescence response. The detailed protocols herein offer a starting point for researchers to explore and validate this sensing system. Further studies should focus on optimizing the reaction conditions, thoroughly evaluating the probe's selectivity and sensitivity, and assessing its applicability in real-world samples. Given the significant toxicity of malononitrile, the development of such sensitive and selective detection methods is of high importance for environmental and health and safety monitoring.

References

- 1. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]

- 2. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Applications of Fluorescent Chemosensors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Illuminating Cellular Dynamics: A Guide to Fluorescence Microscopy with Anthrylmethylene Probes

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals